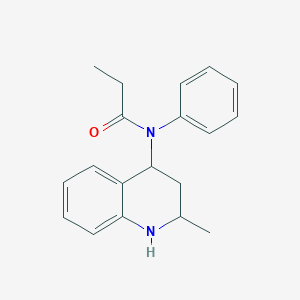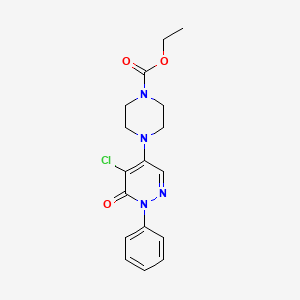![molecular formula C19H22N4O3 B4971357 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4971357.png)
2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The pyrazolo[1,5-a]pyrimidine class, including compounds such as 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine, is identified for its privileged structure useful in library synthesis. Gregg et al. (2007) synthesized over 400 compounds, showcasing a methodology that includes the synthesis of activated p-nitrophenyl esters and the use of scavenging reagents to achieve target compounds with acceptable purity and yields (Gregg, Tymoshenko, Razzano, & Johnson, 2007).
Molecular Structure Analysis Studies on molecular structure, such as by Portilla et al. (2006), reveal intricate hydrogen-bonded chains and framework structures in pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the complex intermolecular interactions that could influence the chemical and physical properties of such compounds (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
Chemical Reactions and Properties Buriol et al. (2013) describe the synthesis of pyrazolo[1,5-a]pyrimidines through ultrasonic sonochemical methods, indicating a methodological advantage in terms of simplicity, efficiency, and yield, which is significant for the synthesis and study of compounds like this compound (Buriol, München, Frizzo, Marzari, Zanatta, Bonacorso, & Martins, 2013).
Physical Properties Analysis The crystallographic studies, such as those by Portilla et al. (2005), offer insights into the physical properties by detailing the hydrogen-bonded chains and sheet structures in pyrazolo[1,5-a]pyrimidine derivatives, which are crucial for understanding the physical stability and solubility of these compounds (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Properties Analysis The green synthesis approach by Khan et al. (2014) to create various pyrazoline and pyrimidine derivatives from dimethoxy-phenyl compounds demonstrates a sustainable methodology, offering a perspective on the chemical reactivity and potential antibacterial activities of compounds within this class (Khan, Asiri, Kumar, & Sharma, 2014).
Mécanisme D'action
Target of Action
The primary target of 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within HCT cells .
Action Environment
The compound’s photophysical properties can be tuned, suggesting that light exposure could potentially influence its activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-10-19(22-6-8-26-9-7-22)23-18(20-13)12-15(21-23)14-4-5-16(24-2)17(11-14)25-3/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBDDLQGXYJROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCOCC3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(9H-carbazol-9-yl)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4971278.png)
![2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4971281.png)
![N-(3,4-dimethylphenyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine](/img/structure/B4971289.png)

![4-chloro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4971303.png)
![3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4971313.png)
![N-ethyl-6-[(2-methylbenzyl)amino]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B4971326.png)
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4971331.png)


![ethyl [10-(N,N-diethyl-beta-alanyl)-5-oxido-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B4971364.png)
![1-(4-chlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B4971365.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4971370.png)